molecular formula C18H14ClNO2 B3017987 5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide CAS No. 161115-08-8

5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide

Cat. No.: B3017987
CAS No.: 161115-08-8
M. Wt: 311.77
InChI Key: FJYAHENWPIQUGK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.77. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Studies on anticonvulsant enaminones, including compounds with chlorophenyl groups, highlight the significance of hydrogen bonding and crystal structure analysis in understanding the physical and chemical properties of similar organic compounds (Kubicki, Bassyouni, & Codding, 2000). These insights are crucial for designing compounds with specific properties and functions.

Antimicrobial ActivityResearch into thiourea derivatives with chlorophenyl groups has demonstrated their potential as antimicrobial agents, offering a path to novel treatments for bacterial infections (Limban, Marutescu, & Chifiriuc, 2011). Similar studies could explore the antimicrobial properties of "5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide."

Anticancer ResearchThe synthesis and evaluation of Schiff bases for anticancer activity provide a framework for assessing the therapeutic potential of related compounds (Uddin et al., 2019). This approach could be applied to investigate the anticancer properties of "this compound."

Synthesis and Characterization Techniques

Studies on the synthesis and crystal structure characterization of compounds with chlorophenyl groups offer valuable methodologies for synthesizing and analyzing similar compounds (Guo, Zhang, & Xia, 2015). These techniques can be adapted for the targeted compound to understand its structure and potential applications better.

Mechanism of Action

The mechanism of action of similar compounds can vary. For instance, SD-0006, a compound with a similar structure, has been found to interact with the Mitogen-activated protein kinase 14 .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For instance, 4-Methoxyphenol is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

Future Directions

The future directions for research on similar compounds are vast. For instance, the synthesis of 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole was conducted using a green approach, and the remaining ChCl/urea could be recycled for four consecutive reactions without any significant drop in yield . This suggests that environmentally friendly methods of synthesis could be a future direction for research on similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-12-16(18(21)20-15-5-3-2-4-6-15)11-17(22-12)13-7-9-14(19)10-8-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYAHENWPIQUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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